N-benzyl-5-((3-chlorophenyl)amino)-N-methyl-1H-1,2,3-triazole-4-carboxamide
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Overview
Description
N-benzyl-5-((3-chlorophenyl)amino)-N-methyl-1H-1,2,3-triazole-4-carboxamide is a synthetic compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-5-((3-chlorophenyl)amino)-N-methyl-1H-1,2,3-triazole-4-carboxamide typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cycloaddition reaction between an azide and an alkyne. This reaction is often catalyzed by copper (Cu) to form the 1,2,3-triazole ring.
Introduction of the Benzyl and Chlorophenyl Groups: The benzyl and chlorophenyl groups are introduced through nucleophilic substitution reactions. These reactions typically involve the use of benzyl chloride and 3-chloroaniline as starting materials.
Methylation: The final step involves the methylation of the nitrogen atom in the triazole ring using methyl iodide or a similar methylating agent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-5-((3-chlorophenyl)amino)-N-methyl-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzyl and chlorophenyl positions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Benzyl chloride, 3-chloroaniline, and other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
N-benzyl-5-((3-chlorophenyl)amino)-N-methyl-1H-1,2,3-triazole-4-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Materials Science: The compound’s unique structure makes it a candidate for use in the development of new materials with specific electronic or optical properties.
Biological Research: The compound is used in studies investigating its effects on various biological systems, including its potential as an antimicrobial or antiviral agent.
Mechanism of Action
The mechanism of action of N-benzyl-5-((3-chlorophenyl)amino)-N-methyl-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes such as kinases or proteases, leading to the disruption of cellular processes essential for cancer cell survival and proliferation. Additionally, the compound may interfere with DNA replication and repair mechanisms, further contributing to its anticancer activity.
Comparison with Similar Compounds
Similar Compounds
- N-benzyl-5-(3-chlorophenyl)-1-(3,4-dichlorophenyl)-N-isopropyl-1H-pyrazole-3-carboxamide
- (5S)-N-Benzyl-5-{[(3-chlorophenyl)acetyl]amino}-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxamide
Uniqueness
N-benzyl-5-((3-chlorophenyl)amino)-N-methyl-1H-1,2,3-triazole-4-carboxamide is unique due to its specific triazole ring structure and the presence of both benzyl and chlorophenyl groups. These structural features contribute to its distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds.
Properties
Molecular Formula |
C17H16ClN5O |
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Molecular Weight |
341.8 g/mol |
IUPAC Name |
N-benzyl-5-(3-chloroanilino)-N-methyl-2H-triazole-4-carboxamide |
InChI |
InChI=1S/C17H16ClN5O/c1-23(11-12-6-3-2-4-7-12)17(24)15-16(21-22-20-15)19-14-9-5-8-13(18)10-14/h2-10H,11H2,1H3,(H2,19,20,21,22) |
InChI Key |
PBUVIWJCHJHYFO-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC1=CC=CC=C1)C(=O)C2=NNN=C2NC3=CC(=CC=C3)Cl |
Origin of Product |
United States |
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